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Pharmacokinetic Parameters & Covariate Effects

The table below consolidates key population pharmacokinetic parameters for crenolanib from studies in

pediatric brain tumor patients and adult AML patients [1] [2].

Parameter
Typical Value
(Pediatric
Population)

Typical Value
(Adult Population)

Significant Covariates

Model
Structure

Two-compartment
with lag time [1]

One-compartment
[2]

Absorption
Rate (Ka)

0.19 /h [1] Rapid (Tmax 2-3

hours) [2]

Decreases with age (p<0.0001) [1]

Apparent
Clearance
(CL/F)

41 L/h (for 8-year-
old, BSA 1 m²) [1]

Reported, study-
specific

Increases with Body Surface Area
(BSA) (p<0.0001); ~2-fold lower with

acid reducers (p<0.0001) [1]

Apparent
Volume (V/F)

54.3 L (for 8-year-

old, BSA 1 m²) [1]

Reported, study-

specific

~1.7-fold lower with acid reducers

(p=0.018) [1]
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Parameter
Typical Value
(Pediatric
Population)

Typical Value
(Adult Population)

Significant Covariates

Time to Max
Conc. (Tmax)

--- 2-3 hours [2]

Half-life --- ~14 hours (in
adults) [1]

Primary
Metabolic
Route

Cytochrome P450
3A (CYP3A) [1]

Cytochrome P450
3A (CYP3A) [1]

The following diagram illustrates the core relationships between patient covariates and the key

pharmacokinetic parameters of crenolanib, as identified in population models [1].
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Covariate Impact on Crenolanib PK
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Mechanism of Action & Key Pathways

Crenolanib is a potent and selective Type I tyrosine kinase inhibitor [3] [4]. It targets the active

conformation of specific class III receptor tyrosine kinases:

Primary Targets: FLT3 (both ITD and TKD mutations like D835) and PDGFRα/β (including D842V

mutant) [1] [3] [5].
Key Differentiator: As a Type I inhibitor, it remains effective against activation loop mutations (e.g.,

FLT3-D835, PDGFR-D842) that often confer resistance to Type II inhibitors [3].
Selectivity: It shows high selectivity for its primary targets, with relatively less inhibition of c-KIT,

which may result in fewer off-target toxicities like myelosuppression [5] [6].

The diagram below outlines the primary molecular pathway and mechanism of action of crenolanib.
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Crenolanib Mechanism of Action
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Experimental Protocols & Methodology

The foundational data on crenolanib's pharmacokinetics come from well-established clinical and

bioanalytical methods.

Population Pharmacokinetic Modeling

Software & Algorithm: Nonlinear mixed-effects modeling was performed using Monolix (v2019R2)
and the Stochastic Approximation Expectation Maximization algorithm [1].

Base Model Development: Different structural models were tested, including one-, two-, and three-
compartment distributions with zero- or first-order absorption, and linear or non-linear elimination. A

linear two-compartment model with a lag time best described the data in pediatric patients [1].
Adult data were best fit with a one-compartment model [2].

Covariate Analysis: A stepwise analysis evaluated the impact of demographics, laboratory values,
and concomitant medications on model parameters. Continuous covariates were modeled using

exponential or power functions [1].

Bioanalytical Methods

Sample Collection: In clinical studies, serial blood samples were collected at predefined times after

a single dose and at steady state. Serum was separated and stored at -80°C before analysis [1] [2].
Quantification: Serum crenolanib concentrations were determined using a validated Liquid
Chromatography with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)
method. The lower limit of quantitation (LLOQ) was 5 ng/mL (11 nM) [1].

Clinical Implications & Dosing Rationale

The quantified PK parameters and their relationships with covariates have direct clinical applications:

Dosing Strategy: Model simulations support the use of Body Surface Area (BSA)-based dosing
over flat dosing in pediatric populations to account for the significant impact of BSA on drug clearance

[1].
Drug-Drug Interactions: Concomitant use of acid-reducing agents (H2 antagonists or proton pump

inhibitors) significantly increases crenolanib exposure. Although the therapy was well-tolerated in the
study, this interaction requires careful monitoring [1]. Furthermore, as crenolanib is primarily
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metabolized by CYP3A, co-administration with strong inducers or inhibitors of this enzyme may

require dose adjustments [1].
Dosing Schedule: To maintain continuous target inhibition, a three-times-daily (TID) dosing
schedule is employed. This schedule achieves higher trough levels and lower peak concentrations
compared to once-daily dosing, which may improve efficacy and tolerability [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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